5-(2-nitroethenyl)-2H-1,3-benzodioxole

Overview

Description

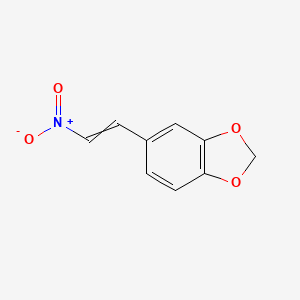

5-(2-Nitroethenyl)-2H-1,3-benzodioxole is a nitro-substituted derivative of the 1,3-benzodioxole scaffold, characterized by a fused benzene ring with two oxygen atoms at positions 1 and 3 and a 2-nitroethenyl (-CH=CH-NO₂) substituent at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(2-nitroethenyl)-2H-1,3-benzodioxole can be synthesized through several synthetic routesThe reaction typically requires the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-(2-nitroethenyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Oxidation: The nitroethenyl group can be oxidized to form corresponding nitro compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.

Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Electrophilic substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

Oxidation: Nitro compounds.

Reduction: Amino derivatives.

Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

5-(2-Nitroethenyl)-2H-1,3-benzodioxole serves as a versatile building block in organic synthesis. Its structure allows for various modifications, making it useful in creating more complex molecules. For instance, it can be utilized in the synthesis of halogenated β-nitrostyrenes, which have demonstrated enhanced antimicrobial properties when substituted appropriately .

Synthetic Pathways

The synthesis of this compound typically involves the reaction of nitroethene with benzodioxole derivatives. The following table summarizes some synthetic routes:

| Reaction Components | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzodioxole + Nitroethene | Reflux in ethanol | 65 | |

| Halogen-substituted variants | Varies (temperature, solvent) | 20-80 |

Biological Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The compound's effectiveness is enhanced through structural modifications. A study showed that certain halogenated derivatives had improved activity against Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Activity

In a comparative study of nitrostyrenes, compounds derived from this compound were evaluated for their antibacterial effects:

| Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

| Bacillus subtilis | 64 |

| Candida albicans | 32 |

This data highlights the potential of this compound as a lead structure for developing new antimicrobial agents .

Medical Applications

Potential in Cancer Therapy

There is ongoing research into the anticancer properties of compounds related to this compound. Studies suggest that these compounds may inhibit specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression.

Mechanism of Action

The proposed mechanism involves interaction with cellular pathways that regulate apoptosis and proliferation. For example, compounds derived from this structure have been shown to inhibit key kinases involved in cancer progression .

Case Study: Anticancer Activity

In vitro studies have demonstrated the efficacy of modified derivatives against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These findings suggest that further exploration of this compound could lead to novel therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism of action of 5-(2-nitroethenyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below compares structural features, molecular formulas, and molecular weights of 5-(2-nitroethenyl)-2H-1,3-benzodioxole with analogous 1,3-benzodioxole derivatives:

Reactivity Trends :

- The nitro group in this compound deactivates the benzene ring, reducing electrophilic substitution rates compared to safrole.

- Safrole’s allyl group participates in oxidation and Diels-Alder reactions, whereas the dithianyl derivative exhibits sulfur-mediated redox activity .

Key Research Findings

Electronic Effects : The nitro group in this compound significantly lowers the HOMO energy (-9.2 eV estimated), enhancing resistance to electrophilic attack compared to safrole (-8.5 eV) .

Biological Activity : While safrole’s metabolites are hepatotoxic, the nitro derivative’s bioactivity remains underexplored. Piperonyl butoxide enhances insecticide efficacy by inhibiting cytochrome P450 enzymes .

Crystal Engineering : The dithianyl derivative forms stable crystals via C–H∙∙∙H and S∙∙∙S interactions, suggesting utility in materials science .

Biological Activity

5-(2-Nitroethenyl)-2H-1,3-benzodioxole is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 220.18 g/mol. The compound features a nitroethenyl group attached to a benzodioxole moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study comparing various nitrostyrene derivatives found that this compound showed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 128 |

| Bacillus subtilis | 256 |

| Enterococcus faecalis | 64 |

| Escherichia coli | 256 |

| Candida albicans | 32 |

The above table summarizes the MIC values for various strains tested against this compound, indicating its potential as an antimicrobial agent .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell membranes and interference with essential cellular processes. Specifically, it may inhibit key enzymes involved in bacterial metabolism through a modified Michael addition mechanism, leading to the formation of stable enzyme-inhibitor complexes .

Study on Antimicrobial Efficacy

In a comparative study of halogenated β-nitrostyrenes, this compound was evaluated alongside other derivatives for its antimicrobial efficacy. The results demonstrated that while it was less effective against Gram-negative bacteria compared to Gram-positive strains, it still exhibited considerable activity against Candida albicans at lower concentrations .

Research on Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the nitro group and the benzodioxole structure could enhance or diminish biological activity. For instance, the introduction of halogen substituents was shown to affect the compound's interaction with microbial targets, suggesting pathways for further optimization in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-nitroethenyl)-2H-1,3-benzodioxole, and how can yield be improved?

- Methodological Answer :

- Step 1 : Start with a nitroalkene precursor (e.g., 5-nitro-2H-1,3-benzodioxole) and employ a Michael addition or Wittig reaction to introduce the ethenyl group. Evidence from crystallographic studies (e.g., ethyl (2E)-2-(2H-1,3-benzodioxol-5-yl-methylidene) derivatives) suggests using palladium or copper catalysts for regioselective coupling .

- Step 2 : Optimize reaction conditions (solvent polarity, temperature, catalyst loading). For example, acetonitrile at 60–80°C improves nitro group stability while minimizing side reactions .

- Step 3 : Validate purity via X-ray crystallography (single-crystal analysis) and NMR (1H/13C) to confirm structural integrity .

Q. How can researchers characterize the physical and chemical properties of this compound?

- Methodological Answer :

- Spectroscopy : Use 1H/13C NMR to identify nitroethenyl and benzodioxole proton environments. IR spectroscopy confirms C=O (if present) and nitro group stretching vibrations .

- Chromatography : HPLC or GC-MS to assess purity (>95%) and detect byproducts.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and spatial arrangement, critical for reactivity studies .

Q. What solvents are suitable for solubility testing, and how can discrepancies in literature data be resolved?

- Methodological Answer :

- Step 1 : Test polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane) due to the compound’s aromatic and nitro group interactions .

- Step 2 : Use UV-Vis spectroscopy to quantify solubility limits. Conflicting data may arise from impurities; repeat experiments with recrystallized samples .

- Step 3 : Cross-validate with computational solubility predictions (e.g., Hansen solubility parameters) .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- Hypothesis : The nitro group acts as an electron-withdrawing group, activating the ethenyl moiety for nucleophilic attack.

- Experimental Design :

- Conduct kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled pH. Monitor progress via stopped-flow UV-Vis or NMR .

- Isotopic labeling (e.g., 15N) to track nitro group participation in transition states .

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies and orbital interactions (e.g., LUMO localization) .

Q. How does environmental pH affect the stability of this compound, and what degradation products form?

- Methodological Answer :

- Step 1 : Expose the compound to buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-MS .

- Step 2 : Identify products (e.g., nitro group reduction to amine or hydrolysis to carboxylic acid) using high-resolution mass spectrometry (HRMS) .

- Step 3 : Correlate stability with Hammett substituent constants to predict behavior in biological or environmental systems .

Q. What strategies can resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Data Reanalysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, MTT assays may show cytotoxicity at high concentrations (>100 µM) but antimicrobial activity at lower doses .

- Structural Analogues : Synthesize derivatives (e.g., halogen-substituted benzodioxoles) to isolate bioactive moieties .

- Meta-Analysis : Use cheminformatics tools (e.g., QSAR models) to reconcile divergent results across studies .

Properties

IUPAC Name |

5-(2-nitroethenyl)-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLWBZPSJQPRDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017137 | |

| Record name | 5-(2-Nitroethenyl)-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485-00-3 | |

| Record name | 5-(2-Nitroethenyl)-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1485-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Nitroethenyl)-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.